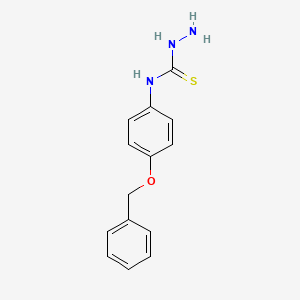

N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-3-(4-phenylmethoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c15-17-14(19)16-12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEUFZMKDSZKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372630 | |

| Record name | N-[4-(Benzyloxy)phenyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-37-7 | |

| Record name | N-[4-(Phenylmethoxy)phenyl]hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206559-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(Benzyloxy)phenyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206559-37-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide is a thiosemicarbazide derivative. Thiosemicarbazides are a class of compounds known for their wide range of biological activities and serve as versatile intermediates in the synthesis of various heterocyclic compounds.[1][2] This technical guide provides a comprehensive overview of the known chemical properties, a probable synthetic route, and the potential biological significance of this compound, based on available data and studies of structurally related compounds.

Chemical Properties

While specific experimental data for this compound is limited, its fundamental properties have been identified.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 206559-37-7 | [1][3] |

| Molecular Formula | C₁₄H₁₅N₃OS | [1][3] |

| Molecular Weight | 273.35 g/mol | [1][3] |

| Boiling Point | 439.1 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.295 g/cm³ (Predicted) | [3] |

Synthesis

The logical synthetic route would therefore proceed in two main stages:

-

Synthesis of the precursor, 4-(benzyloxy)phenylhydrazine.

-

Reaction of 4-(benzyloxy)phenylhydrazine with a suitable thiocarbonyl transfer reagent to form the final hydrazinecarbothioamide. A common method for this step would be reaction with thiophosgene followed by reaction with ammonia, or more directly, reaction with ammonium thiocyanate. A more direct, though less common, route would be the direct reaction of the hydrazine with thiocarbonic acid derivatives.

The following diagram illustrates a probable synthetic workflow.

Experimental Protocols

Detailed experimental protocols for the exact synthesis of this compound are not available. However, the following protocols for the synthesis of its key precursor and for the general synthesis of similar compounds can be adapted by a skilled synthetic chemist.

Protocol 1: Synthesis of 4-Benzyloxyphenylhydrazine Hydrochloride (Precursor)

This procedure is adapted from the diazotization of 4-benzyloxyaniline followed by reduction.

-

Materials: 4-benzyloxyaniline hydrochloride, sodium nitrite (NaNO₂), tin(II) chloride (SnCl₂), concentrated hydrochloric acid (HCl), water, ether.

-

Procedure:

-

A suspension of 4-benzyloxyaniline hydrochloride (e.g., 50 g) in concentrated hydrochloric acid (e.g., 120 ml) is cooled to between -6°C and -12°C in a salt-ice bath.

-

A solution of sodium nitrite in water is added dropwise over approximately 45 minutes, maintaining the low temperature.

-

The reaction mixture is stirred for an additional hour at the same temperature.

-

The resulting diazonium salt solution is then added to a cold (-12°C) stirred solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

The mixture is stirred for 2 hours while allowing it to warm to room temperature.

-

The resulting solid precipitate is collected by filtration, washed with anhydrous ether, and dried to yield 4-benzyloxyphenylhydrazine hydrochloride.

-

Protocol 2: General Synthesis of Hydrazinecarbothioamides

This is a general procedure for the reaction of a hydrazide with an isothiocyanate, which is a common method for forming the hydrazinecarbothioamide linkage.

-

Materials: Appropriate acid hydrazide, appropriate isothiocyanate, absolute ethanol.

-

Procedure:

-

Equimolar amounts of the acid hydrazide and the isothiocyanate are dissolved in absolute ethanol.

-

The mixture is heated under reflux for several hours (e.g., 4-10 hours).

-

After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.[4][5]

-

Potential Biological Activity

While no specific biological studies on this compound have been found, the broader class of thiosemicarbazide and hydrazinecarbothioamide derivatives is well-documented to possess a wide range of pharmacological activities. This suggests that the target compound could be a candidate for screening in several therapeutic areas.

Antimicrobial Activity

Many thiosemicarbazide derivatives have been reported to exhibit significant antibacterial and antifungal properties.[4] The mode of action is often attributed to the chelation of metal ions essential for microbial growth or the inhibition of specific enzymes.

Anticancer Activity

Numerous studies have demonstrated the potential of hydrazinecarbothioamide derivatives as anticancer agents.[6][7] The proposed mechanisms of action are diverse and can include:

-

Inhibition of Tyrosine Kinases: Some derivatives have been shown to inhibit key signaling proteins like VEGFR or EGFR, which are crucial for tumor growth and angiogenesis.

-

RXRα Antagonism: Certain hydrazine-1-carboxamide/carbothioamide derivatives have been identified as antagonists of the Retinoid X Receptor alpha (RXRα), a nuclear receptor implicated in cancer development.[7]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various cellular pathways.[7]

Other Potential Activities

Derivatives of hydrazinecarbothioamide have also been investigated for other biological effects, including:

-

Anticonvulsant Activity: Some N-phenyl-hydrazinecarbothioamides have shown promising anticonvulsant effects in preclinical models.

-

Anti-inflammatory Activity: Certain related structures have demonstrated anti-inflammatory properties.

Given the established bioactivity of this class of compounds, this compound represents a molecule of interest for further biological evaluation. The presence of the benzyloxy group may influence its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a compound with a well-defined basic chemical identity but lacks extensive characterization in the scientific literature. Based on the known chemistry of related compounds, a viable synthetic route can be proposed, starting from 4-benzyloxyaniline. The broad spectrum of biological activities associated with the hydrazinecarbothioamide scaffold, including antimicrobial and anticancer effects, suggests that this compound is a promising candidate for further investigation in drug discovery and development programs. Future research should focus on its synthesis, full spectral characterization, and comprehensive biological screening to elucidate its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. N-[4-(Benzyloxy)phenyl]hydrazine-1-carbothioamide | 206559-37-7 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. turkjps.org [turkjps.org]

- 5. turkjps.org [turkjps.org]

- 6. CAS:206559-37-7, N-(4-(苄氧基)苯基)肼硫代甲酰胺-毕得医药 [bidepharm.com]

- 7. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide, a molecule of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the compound and its key precursor.

Synthesis Pathway

The synthesis of this compound is a multi-step process commencing from 4-benzyloxyaniline. The overall synthetic scheme involves the diazotization of 4-benzyloxyaniline followed by reduction to form the key intermediate, 4-benzyloxyphenylhydrazine. Subsequent reaction with a thiocyanate source yields the final product.

In-depth Technical Guide: N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide (CAS 206559-37-7)

An Examination of a Thiosemicarbazide Derivative with Potential Biological Activity

Abstract

N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide, a member of the thiosemicarbazide class of compounds, holds potential for investigation in drug discovery and development. Thiosemicarbazides are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and a probable synthetic route based on established chemical principles for this class of molecules. Due to the limited specific research on this particular compound, this guide also draws upon data from closely related analogues to infer potential biological activities and experimental approaches.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C14H15N3OS.[1][2][3] Its chemical structure features a central hydrazinecarbothioamide core substituted with a 4-(benzyloxy)phenyl group. The presence of the benzyloxy moiety is a key feature, often incorporated into drug candidates to modulate lipophilicity and pharmacokinetic properties.

| Property | Value | Reference |

| CAS Number | 206559-37-7 | [1][2][4] |

| Molecular Formula | C14H15N3OS | [1][2][3] |

| Molecular Weight | 273.35 g/mol | [1][3] |

| Melting Point | 167 °C |

Synthesis

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 4-(benzyloxy)phenylhydrazine with a source of thiocarbamic acid, such as an isothiocyanate. A common method for preparing similar hydrazinecarbothioamides involves the reaction of a hydrazide with an isothiocyanate in a suitable solvent like ethanol, often with heating.

General Experimental Protocol for Related Hydrazinecarbothioamides

The following is a generalized protocol based on the synthesis of similar compounds:

-

Dissolution: Dissolve 4-(benzyloxy)phenylhydrazine in a suitable solvent, such as ethanol or methanol.

-

Addition: To this solution, add an equimolar amount of an appropriate isothiocyanate reagent.

-

Reaction: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.

-

Purification: The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system.

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Biological Activities and Experimental Protocols

Although no specific biological data for this compound has been published, the broader class of hydrazinecarbothioamide and thiosemicarbazone derivatives has been extensively studied, revealing a wide spectrum of pharmacological activities.

Potential as Monoamine Oxidase (MAO) Inhibitors

Recent studies have highlighted that benzyloxy derivatives of thio/semicarbazones can act as inhibitors of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the degradation of dopamine and its inhibition is a therapeutic strategy for Parkinson's disease.

Experimental Protocol for MAO Inhibition Assay:

A common method to assess MAO inhibitory activity is a fluorometric assay.

-

Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.

-

Assay Buffer: A phosphate buffer (e.g., 100 mM, pH 7.4) is typically used.

-

Substrate: A suitable substrate for MAO-B, such as kynuramine or benzylamine, is used. The enzymatic reaction produces a fluorescent product (e.g., 4-hydroxyquinoline from kynuramine).

-

Procedure:

-

The test compound (dissolved in DMSO) is pre-incubated with the MAO enzyme in the assay buffer.

-

The reaction is initiated by the addition of the substrate.

-

The fluorescence of the product is measured over time using a microplate reader.

-

The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Potential Antimicrobial Activity

Hydrazinecarbothioamide derivatives are well-documented for their antimicrobial properties against a range of bacteria and fungi.

Experimental Protocol for Antimicrobial Susceptibility Testing:

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity.

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) is used.

-

Growth Medium: Appropriate liquid broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) is used.

-

Procedure (Broth Microdilution Method):

-

Serial dilutions of the test compound are prepared in a 96-well microtiter plate.

-

A standardized inoculum of the microorganism is added to each well.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Conclusion

This compound is a compound of interest within the thiosemicarbazide chemical class. While specific research on this molecule is currently lacking, its structural features and the known biological activities of related compounds suggest that it may possess therapeutic potential, particularly as an MAO inhibitor or an antimicrobial agent. The synthetic and experimental protocols outlined in this guide provide a solid foundation for future research into the pharmacological profile of this compound. Further investigation is warranted to elucidate its specific biological activities and mechanism of action.

References

Structure Elucidation of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide. While direct experimental data for this specific molecule is not extensively available in published literature, this document outlines a plausible synthetic route, predicts the expected analytical data based on analogous compounds, and details the necessary experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers involved in the synthesis and analysis of novel hydrazinecarbothioamide derivatives for potential applications in drug discovery and development.

Introduction

Hydrazinecarbothioamide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties. The structural features of these molecules, particularly the presence of a thiourea moiety, allow for diverse intermolecular interactions, making them attractive scaffolds for drug design. The target molecule, this compound, incorporates a benzyloxy-substituted phenyl ring, which can influence its lipophilicity and binding characteristics. Accurate structure elucidation is paramount for understanding its chemical properties and biological activity. This guide details the methodologies for its synthesis and characterization.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from 4-nitrophenol. The initial step is the benzylation of 4-nitrophenol to form 4-benzyloxynitrobenzene, followed by reduction of the nitro group to yield the key intermediate, 4-(benzyloxy)aniline.[1] This aniline can then be converted to the target hydrazinecarbothioamide.

A common method for the synthesis of aryl thiosemicarbazides from anilines involves the reaction with ammonium thiocyanate in an acidic medium. This proceeds through the formation of an intermediate phenylammonium thiocyanate, which then rearranges to the corresponding thiourea. For the hydrazinecarbothioamide, the aniline would first be diazotized and reduced to form the corresponding hydrazine, which is then reacted with thiocyanate. A more direct route involves the reaction of the corresponding arylhydrazine with an isothiocyanate. However, for the purpose of this guide, we will focus on a well-established, albeit multi-step, pathway from the aniline.

The proposed synthetic pathway is illustrated below:

Figure 1: Proposed synthetic pathway for this compound.

Structure Elucidation Workflow

The comprehensive characterization of the synthesized this compound would involve a suite of spectroscopic and analytical techniques to confirm its identity, purity, and structure.

Figure 2: General experimental workflow for the structure elucidation of this compound.

Predicted Analytical Data

Based on the proposed structure and data from analogous compounds, the following spectral data are predicted for this compound.

1H NMR Spectroscopy

Table 1: Predicted 1H NMR Chemical Shifts (in ppm)

| Proton Assignment | Predicted Chemical Shift (δ) | Multiplicity |

| -NH2 (Thioamide) | ~8.0 - 9.0 | Broad Singlet |

| -NH- (Hydrazine) | ~7.5 - 8.5 | Singlet |

| -NH- (Aromatic) | ~7.0 - 8.0 | Singlet |

| Aromatic H (Phenyl, C6H5) | ~7.2 - 7.5 | Multiplet |

| Aromatic H (Phenoxy, ortho to -O) | ~6.8 - 7.0 | Doublet |

| Aromatic H (Phenoxy, ortho to -NH) | ~6.9 - 7.2 | Doublet |

| -O-CH2- | ~5.0 | Singlet |

13C NMR Spectroscopy

Table 2: Predicted 13C NMR Chemical Shifts (in ppm)

| Carbon Assignment | Predicted Chemical Shift (δ) |

| C=S | ~180 - 185 |

| Aromatic C (C-O) | ~155 - 160 |

| Aromatic C (C-NH) | ~140 - 145 |

| Aromatic C (Benzyl, C-ipso) | ~137 |

| Aromatic C (Benzyl) | ~127 - 129 |

| Aromatic C (Phenoxy) | ~115 - 125 |

| -O-CH2- | ~70 |

FT-IR Spectroscopy

Table 3: Predicted FT-IR Absorption Bands (in cm-1)

| Functional Group | Predicted Wavenumber (ν) | Intensity |

| N-H Stretch (Amide/Amine) | 3100 - 3400 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=S Stretch (Thioamide) | 1200 - 1300 | Strong |

| C-N Stretch | 1300 - 1400 | Medium-Strong |

| C-O-C Stretch (Ether) | 1200 - 1250 | Strong |

Mass Spectrometry

The molecular formula of this compound is C14H15N3OS.[2] The predicted exact mass and the expected molecular ion peak in mass spectrometry are presented below.

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C14H15N3OS |

| Molecular Weight | 273.35 g/mol |

| [M+H]+ | ~274.10 |

Detailed Experimental Protocols

Synthesis of 4-(Benzyloxy)aniline

A detailed procedure for the synthesis of 4-(benzyloxy)aniline hydrochloride is available in the patent literature.[1] The free base can be obtained by neutralization.

General Procedure for the Synthesis of this compound

A plausible method adapted from general procedures for the synthesis of aryl thiosemicarbazides is as follows:

-

To a solution of 4-(benzyloxy)aniline in a suitable solvent (e.g., ethanol), add an equimolar amount of ammonium thiocyanate.

-

Acidify the mixture with concentrated hydrochloric acid and reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Analytical Instrumentation and Conditions

-

NMR Spectroscopy: 1H and 13C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3) as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

FT-IR Spectroscopy: The infrared spectrum would be recorded on an FT-IR spectrometer using KBr pellets or as a thin film on a NaCl plate.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.

-

Elemental Analysis: The elemental composition (C, H, N, S) would be determined using a CHNS elemental analyzer.

Molecular Structure

The chemical structure of this compound is depicted below.

Figure 3: Chemical structure of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and comprehensive structure elucidation of this compound. By following the proposed synthetic route and employing the detailed analytical methodologies, researchers can confidently prepare and characterize this and similar novel compounds. The predicted spectral data herein serves as a useful reference for the verification of the target molecule's structure, paving the way for further investigation into its potential biological applications.

References

Spectroscopic Profile of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of the compound N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic data based on the analysis of its structural fragments and comparison with closely related compounds. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This guide serves as a valuable resource for researchers working with or aiming to synthesize and characterize this compound and similar chemical entities.

Chemical Structure and Properties

This compound is a thiosemicarbazide derivative featuring a benzyloxy-substituted phenyl ring.

The structure combines the functionalities of a hydrazinecarbothioamide chain, a p-substituted benzene ring, a benzyloxy ether linkage, and a terminal phenyl group. These features will dictate its characteristic spectroscopic signatures.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of its constituent functional groups and data from analogous compounds found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.5 - 10.5 | Singlet | 1H | NH -CS |

| ~ 8.0 - 8.5 | Singlet | 1H | Ph-NH |

| ~ 7.2 - 7.5 | Multiplet | 5H | C₆H ₅ (Benzyl) |

| ~ 7.1 - 7.3 | Doublet | 2H | Ar-H (ortho to NH) |

| ~ 6.8 - 7.0 | Doublet | 2H | Ar-H (ortho to O) |

| ~ 5.0 - 5.2 | Singlet | 2H | O-CH₂ -Ph |

| ~ 4.5 - 5.0 | Broad Singlet | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 - 185 | C =S |

| ~ 150 - 155 | Ar-C -O |

| ~ 135 - 140 | Ar-C (ipso, Benzyl) |

| ~ 130 - 135 | Ar-C -NH |

| ~ 127 - 129 | Ar-C H (Benzyl) |

| ~ 120 - 125 | Ar-C H (ortho to NH) |

| ~ 114 - 118 | Ar-C H (ortho to O) |

| ~ 70 - 75 | O-C H₂-Ph |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150 - 3400 | Medium-Strong, Broad | N-H stretching (NH, NH₂) |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 2850 - 2950 | Weak-Medium | Aliphatic C-H stretching (CH₂) |

| ~ 1600 | Strong | C=N stretching / Aromatic C=C stretching |

| ~ 1500 | Strong | Aromatic C=C stretching |

| ~ 1240 | Strong | C=S stretching |

| ~ 1230 | Strong | Ar-O-C asymmetric stretching |

| ~ 1020 | Medium | Ar-O-C symmetric stretching |

| 690 - 770 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 273 | [M]⁺ (Molecular Ion) |

| 182 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 108 | [C₇H₈O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Protocol:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe is typically used for Electron Ionization (EI). For Electrospray Ionization (ESI), the sample would first be dissolved in a suitable solvent.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., EI or ESI) and mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition (EI):

-

Ionize the sample using a standard electron energy (typically 70 eV).

-

Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.

Caption: A potential synthetic route to the target compound.

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While direct experimental data remains elusive in the public domain, the predicted values and general methodologies presented here offer a robust starting point for researchers involved in the synthesis, characterization, and application of this and related compounds. The provided workflows and tabulated data are intended to facilitate the efficient and accurate spectroscopic analysis of this molecule in a laboratory setting.

References

biological activity of thiosemicarbazide derivatives

An In-depth Technical Guide to the Biological Activity of Thiosemicarbazide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

The thiosemicarbazide scaffold (–NH-CS-NH-NH2) and its derivatives, particularly thiosemicarbazones, represent a privileged class of compounds in medicinal chemistry.[1][2] Their remarkable structural flexibility, potent metal-chelating properties, and ability to participate in hydrogen bonding have made them a focal point of drug discovery for over half a century.[3][4][5] This guide moves beyond a simple cataloging of activities to provide a deeper understanding of the causality behind their biological effects, the structure-activity relationships that govern their potency, and the robust experimental methodologies required for their evaluation. We aim to equip researchers with the foundational knowledge and practical insights necessary to innovate within this versatile chemical space.

The Chemical Core: Synthesis and Structural Versatility

The therapeutic potential of this class of compounds is underpinned by their synthetic accessibility. The most common and efficient route to thiosemicarbazone derivatives is a straightforward condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[4][6][7] This simplicity allows for the rapid generation of vast chemical libraries by varying the substituents on either precursor.

The parent thiosemicarbazides themselves are typically prepared through the reaction of acid hydrazides with various isothiocyanates, further expanding the structural diversity that can be achieved.[8][9]

Experimental Protocol: General Synthesis of a Thiosemicarbazone Derivative

This protocol describes a representative synthesis via condensation, a self-validating method that relies on rigorous characterization to confirm the final product.

Objective: To synthesize a thiosemicarbazone derivative from a substituted benzaldehyde and thiosemicarbazide.

Materials:

-

Substituted Benzaldehyde (1.0 mmol)

-

Thiosemicarbazide (1.0 mmol)

-

Ethanol or Methanol (20-30 mL)

-

Glacial Acetic Acid (catalytic amount, ~3-4 drops)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup: Dissolve the substituted benzaldehyde (1.0 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask. In a separate vessel, dissolve the thiosemicarbazide (1.0 mmol) in ethanol (10 mL), warming gently if necessary.

-

Condensation: Add the thiosemicarbazide solution to the aldehyde solution with magnetic stirring. Add a few drops of glacial acetic acid to catalyze the reaction.[10]

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-5 hours.[7][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the mixture to cool to room temperature. The thiosemicarbazone product will often precipitate out of the solution.[11]

-

Purification: Collect the solid product by filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.[11] Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

-

Validation & Characterization: Dry the purified product under vacuum. The structure and purity must be confirmed using a suite of analytical techniques, including:

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups like C=N (imine), N-H, and C=S.[7][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure and confirm the condensation.[7][11]

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.[11]

-

Elemental Analysis: To confirm the elemental composition (C, H, N, S).[11]

-

Figure 1: Workflow for the synthesis and validation of thiosemicarbazone derivatives.

A Broad Spectrum of Biological Activity

Thiosemicarbazide derivatives have demonstrated a wide array of pharmacological effects, making them attractive candidates for tackling various diseases.[8][12]

| Biological Activity | Primary Mechanism of Action | Key Therapeutic Area |

| Anticancer | Ribonucleotide Reductase (RR) Inhibition, Topoisomerase Inhibition, Oxidative Stress | Oncology |

| Antimicrobial | DNA Gyrase/Topoisomerase IV Inhibition, Metal Chelation | Infectious Diseases |

| Antiviral | Inhibition of Viral Replication/Protein Synthesis | Virology |

| Anticonvulsant | Modulation of CNS Receptors/Channels | Neurology |

| Enzyme Inhibition | Active Site Binding, Metal Chelation | Various |

Table 1: Summary of major biological activities and associated mechanisms.

In-Depth Analysis: Anticancer Activity

The anticancer properties of thiosemicarbazones are among their most extensively studied activities.[1][13] The drug Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), an inhibitor of ribonucleotide reductase (RR), has undergone numerous clinical trials, validating this class as a viable oncology therapeutic.[14][15]

Mechanism of Action: Ribonucleotide Reductase Inhibition

Ribonucleotide reductase is a crucial enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[16] Its inhibition effectively halts cell proliferation, making it an excellent target for cancer therapy.

Thiosemicarbazones exert their inhibitory effect through a sophisticated mechanism. As potent N,N,S chelating agents, they bind to essential iron cofactors in the R2 subunit of the enzyme.[14] This binding sequesters the iron, generating a free radical that ultimately inactivates the enzyme, leading to the depletion of the dNTP pool and subsequent cell cycle arrest and apoptosis.[17]

Figure 2: Mechanism of anticancer action via Ribonucleotide Reductase (RR) inhibition.

Beyond RR inhibition, other anticancer mechanisms include the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of other key enzymes like topoisomerase II.[2][17][18]

Structure-Activity Relationship (SAR)

-

Chelation is Key: The α-N-heterocyclic scaffold (e.g., pyridine, isoquinoline) is critical for potent RR inhibition and antitumor activity.[16]

-

Terminal Substitution: Modifications at the terminal N4-position of the thiosemicarbazide moiety significantly influence cytotoxicity, lipophilicity, and metal-binding affinity.[19][20]

-

Aromatic Ring: Substituents on the aldehyde- or ketone-derived aromatic ring can modulate activity. Electron-withdrawing groups have been shown in some series to enhance anticancer effects.[21]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of a thiosemicarbazide derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, LNCaP prostate cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[1][18]

-

Compound Treatment: Prepare serial dilutions of the thiosemicarbazide derivative in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will convert MTT to formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

In-Depth Analysis: Antimicrobial Activity

With the rise of antimicrobial resistance, the need for novel antibacterial and antifungal agents is critical. Thiosemicarbazide derivatives have shown significant promise in this area.[4][22]

Mechanism of Action

The primary antibacterial mechanism is believed to be the dual inhibition of DNA gyrase and topoisomerase IV.[1][23] These enzymes are essential for bacterial DNA replication, and their inhibition leads to the disruption of DNA synthesis and ultimately cell death. Additionally, the metal-chelating properties of these compounds can disrupt essential bacterial enzymatic processes that rely on metal cofactors.[24]

Structure-Activity Relationship (SAR)

-

Heterocyclic Scaffolds: Incorporating heterocyclic moieties (e.g., quinoline, benzothiazole) often enhances antimicrobial potency.[22][25]

-

Lipophilicity: A balance of hydrophilic and lipophilic properties is crucial for penetrating the bacterial cell wall.

-

N4-Substituents: The nature of the substituent at the N4 position can dramatically affect the minimum inhibitory concentration (MIC).[23] For instance, derivatives of salicylic acid hydrazide have shown potent activity against Gram-positive bacteria.[23]

| Compound Type | Target Organism | Activity (MIC, µg/mL) | Reference |

| Quinoline-based TSC | S. aureus | 250 | [22] |

| Quinoline-based TSC | C. albicans | 31.25 | [22] |

| N,N-bis(4-chlorophenyl) derivative | S. aureus, P. aeruginosa | 62.5 - 125 | [12] |

| Pyridine-based TSC | B. cereus | 10 (mg/L) | [1] |

Table 2: Examples of reported Minimum Inhibitory Concentration (MIC) values for thiosemicarbazide derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The broth microdilution method involves preparing a two-fold serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism.

Figure 3: Experimental workflow for the broth microdilution MIC assay.

Procedure:

-

Preparation: Prepare a stock solution of the thiosemicarbazide derivative. Perform two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).[12]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria or as required for the specific microorganism.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Other Significant Biological Activities

Antiviral Activity

Thiosemicarbazones were among the first synthetic antiviral agents discovered.[26] Methisazone, for example, was used against smallpox.[26] Their mechanism often involves the inhibition of viral DNA or protein synthesis.[27] They have shown activity against a range of viruses, including Herpes Simplex Virus (HSV) and various poxviruses.[27][28]

Anticonvulsant Activity

Numerous thiosemicarbazide and thiosemicarbazone derivatives have been evaluated for anticonvulsant properties using standard models like maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.[29][30] The activity profile across these tests can provide insights into the potential mechanism of action (e.g., effects on sodium channels vs. GABAergic systems). Structure-activity studies have shown that substitutions on the aryl ring and the thiosemicarbazide core are critical for potency and reducing neurotoxicity.[25][29]

Enzyme Inhibition

The strong metal-chelating ability of the thiosemicarbazone scaffold makes it an effective inhibitor for various metalloenzymes.

-

Tyrosinase Inhibitors: By chelating the copper ions in the active site, thiosemicarbazones can inhibit tyrosinase, an enzyme involved in melanin production, making them of interest to the cosmetic and food industries.[31]

-

Carbonic Anhydrase Inhibitors: Certain derivatives have shown potent, low-nanomolar inhibition of various carbonic anhydrase isoforms, which are targets for diuretics, anti-glaucoma, and anticancer agents.[32][33]

-

Cholinesterase Inhibitors: Derivatives have also been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.[34][35]

Conclusion and Future Perspectives

Thiosemicarbazide derivatives remain a profoundly important and versatile scaffold in modern drug discovery. Their synthetic tractability allows for extensive structural optimization, and their diverse mechanisms of action provide avenues to combat a wide range of diseases, from cancer to microbial infections.

Challenges: Key challenges include managing potential toxicity and improving target selectivity to minimize off-target effects.[1] While many compounds show potent in vitro activity, translating this to in vivo efficacy and clinical success remains a significant hurdle.[36]

Future Directions:

-

Hybrid Molecules: Combining the thiosemicarbazide moiety with other known pharmacophores to create hybrid drugs with dual or enhanced modes of action.[2]

-

Metal Complexes: The deliberate synthesis of metal complexes (e.g., with copper, zinc, palladium) can enhance biological activity and potentially overcome resistance mechanisms.[13][19][20]

-

Targeted Drug Delivery: Conjugating thiosemicarbazones to targeting moieties could improve their delivery to cancer cells or infected tissues, increasing efficacy while reducing systemic toxicity.

The continued exploration of this chemical class, guided by a deep understanding of its structure-activity relationships and mechanisms, promises to yield next-generation therapeutics for some of our most pressing medical challenges.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemmethod.com [chemmethod.com]

- 11. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. mdpi.com [mdpi.com]

- 14. Triapine - Wikipedia [en.wikipedia.org]

- 15. Synthesis of Novel Thiosemicarbazone Derivatives for Anticancer Therapeutics: Evaluation of Metal-based and Free Ligand Efficacy – Department of Chemistry | CSU [chem.colostate.edu]

- 16. alpha-N-heterocyclic thiosemicarbazone derivatives as potential antitumor agents: a structure-activity relationships approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. scispace.com [scispace.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Anticonvulsant and neurotoxicity evaluation of some 6-substituted benzothiazolyl-2-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. journals.asm.org [journals.asm.org]

- 28. The influence of some thiosemicarbazone derivatives with antiviral activity on immune response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis and screening of substituted thiosemicarbazone derivatives: an approach towards novel anticonvulsant search - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking [mdpi.com]

- 32. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies | Bentham Science [benthamscience.com]

- 33. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

- 35. pubs.acs.org [pubs.acs.org]

- 36. benthamdirect.com [benthamdirect.com]

N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide: A Technical Guide to its Potential Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide is limited in publicly available literature. This guide provides an in-depth overview of the potential mechanisms of action based on studies of structurally related compounds containing the N-phenylhydrazinecarbothioamide core and the benzyloxy moiety. The information presented herein is intended to guide future research and drug discovery efforts.

Introduction

This compound belongs to the thiosemicarbazone class of compounds, which are characterized by a hydrazinecarbothioamide functional group. This scaffold is a versatile pharmacophore that has been explored for a wide range of therapeutic applications. The presence of a benzyloxy group suggests potential interactions with targets that have hydrophobic binding pockets. This technical guide will explore the plausible biological targets and signaling pathways of the title compound based on evidence from analogous structures.

Potential Mechanisms of Action and Biological Targets

Based on the current body of scientific literature on structurally similar molecules, the primary potential mechanisms of action for this compound can be categorized as follows:

-

Enzyme Inhibition: Targeting key enzymes involved in pathological processes.

-

Receptor Modulation: Acting as an antagonist on nuclear or cell surface receptors.

-

Signal Transduction Pathway Modulation: Influencing intracellular signaling cascades.

-

Antioxidant and Anti-inflammatory Effects: Scavenging free radicals and modulating inflammatory responses.

Tyrosinase Inhibition

Hydrazinecarbothioamide derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, which is a target for treating hyperpigmentation disorders and has implications in melanoma.

Mechanism: A study on a series of N-aryl-2-phenyl-hydrazinecarbothioamides revealed an uncompetitive inhibition mechanism for the most potent compound.[1] Molecular docking studies suggest that these compounds can interact with the tyrosinase active site through hydrogen bonding and hydrophobic interactions with key amino acid residues, as well as π-π stacking with the substrate, L-DOPA.[1]

Supporting Data:

| Compound | Target | IC50 (µM) | Inhibition Mechanism | Reference |

| N-(4-bromophenyl)-2-phenyl-hydrazinecarbothioamide | Tyrosinase | 22.6 | Uncompetitive | [1] |

Experimental Protocol: Tyrosinase Inhibition Assay

A spectrophotometric method using L-DOPA as the substrate is commonly employed to determine tyrosinase inhibitory activity.

-

Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and L-DOPA in phosphate buffer (pH 6.8) is prepared.

-

Assay Procedure:

-

The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the tyrosinase solution for a specific period at a controlled temperature.

-

The reaction is initiated by adding the L-DOPA solution.

-

The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Androgen Receptor Antagonism

The N-(4-(benzyloxy)phenyl) moiety is present in a known series of androgen receptor (AR) antagonists.[2] The AR is a crucial target in the treatment of prostate cancer.

Mechanism: N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been identified as antagonists that target the activation function 2 (AF2) region of the AR.[2] This binding prevents the conformational changes required for coactivator recruitment and subsequent transcriptional activation of androgen-responsive genes, thereby inhibiting tumor growth.[2]

Supporting Data:

| Compound | Target | IC50 (µM) | Activity | Reference |

| T1-12 (a N-(4-(benzyloxy)-phenyl)-sulfonamide derivative) | Androgen Receptor | 0.47 | Antagonistic | [2] |

Signaling Pathway: Androgen Receptor Signaling

References

- 1. Synthesis and biological evaluation of N-aryl-2-phenyl-hydrazinecarbothioamides: Experimental and theoretical analysis on tyrosinase inhibition and interaction with HSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

in silico studies of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide

An In-Depth Technical Guide to the In Silico Analysis of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide and Its Derivatives

Introduction

This compound belongs to the thiosemicarbazide class of compounds, a versatile scaffold known for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1][2] The incorporation of a benzyloxy moiety is a strategic design element often associated with enhanced biological efficacy, particularly in the context of enzyme inhibition, such as with monoamine oxidase (MAO).[3][4]

This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the therapeutic potential of this compound and its structurally related analogs. In silico studies, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics, are pivotal in modern drug discovery. They enable the rapid, cost-effective screening of compounds, prediction of their pharmacokinetic profiles, and elucidation of their mechanisms of action at a molecular level before committing to resource-intensive laboratory synthesis and testing.[5]

Experimental and Computational Protocols

Molecular Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.[5]

1. Preparation of the Receptor Protein:

-

The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB).

-

Using software like BIOVIA Discovery Studio or the Protein Preparation Wizard in Schrödinger Suite, the protein structure is pre-processed.[4] This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate atomic charges (e.g., Kollman charges).

-

The protein's energy is minimized to relieve any steric clashes and achieve a more stable conformation.

2. Preparation of the Ligand:

-

The 2D structure of this compound is drawn using chemical drawing software and converted to a 3D structure.

-

The ligand's geometry is optimized, and its energy is minimized using computational chemistry software to find the most stable conformation.

-

The prepared ligand file is saved in a suitable format (e.g., .pdbqt for AutoDock).

3. Docking Simulation:

-

A grid box is defined around the active site of the target protein. The active site is typically identified based on the location of a co-crystallized native inhibitor or through binding pocket identification tools.[5]

-

Docking is performed using software such as AutoDock Vina or Molegro Virtual Docker (MVD).[6][7] The software systematically samples different conformations and orientations of the ligand within the defined active site.

-

The resulting poses are scored based on a scoring function that estimates the binding free energy (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

ADMET Prediction Protocol

ADMET prediction is crucial for evaluating the drug-likeness and pharmacokinetic profile of a compound, helping to identify candidates with a higher probability of success in clinical trials.[8]

-

The chemical structure of the compound is converted into a simplified notation, such as the SMILES (Simplified Molecular Input Line Entry System) format.

-

The SMILES string is submitted to online web servers like SwissADME and pkCSM.[8][9]

-

These servers use quantitative structure-activity relationship (QSAR) models and other algorithms to predict a wide range of properties, including:

-

Physicochemical Properties: Molecular weight, LogP (lipophilicity), number of hydrogen bond donors/acceptors.

-

Drug-Likeness: Adherence to rules such as Lipinski's Rule of Five, which helps predict oral bioavailability.[9]

-

Pharmacokinetics: Human intestinal absorption, Caco-2 cell permeability, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes that are critical for drug metabolism.[10][11]

-

Toxicity: Prediction of potential adverse effects such as AMES toxicity (mutagenicity), hepatotoxicity (liver damage), and cardiotoxicity (hERG inhibition).[9]

-

Visualized Workflows and Pathways

References

- 1. Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, ‘ADMET-SAR’ Prediction, DPPH Assay, and Anti-Mycobacterium Study of 4-[(substituted benzyl) amino]benzo hydrazides and its Hydrazones as the Acyl-CoA Carboxylase, AccD5 Inhibitors | Bentham Science [benthamscience.com]

- 3. New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides [mdpi.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide derivatives synthesis and screening

An In-depth Technical Guide on the Synthesis and Screening of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide Derivatives

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological screening of this compound derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives and related thiosemicarbazide compounds generally involves the reaction of a substituted hydrazine or hydrazide with an appropriate isothiocyanate, or the reaction of a substituted aldehyde or ketone with a thiosemicarbazide. A common synthetic route involves the condensation of a benzyloxy-substituted benzaldehyde with a thiosemicarbazide derivative.

A general synthetic scheme is depicted below:

Caption: General synthesis of this compound derivatives.

Detailed Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on methodologies reported in the literature for the synthesis of thiosemicarbazone derivatives.[1][2][3]

Materials and Reagents:

-

4-(Benzyloxy)benzaldehyde

-

Substituted thiosemicarbazide (e.g., thiosemicarbazide, N-methylthiosemicarbazide, N-phenylthiosemicarbazide)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Distilled Water

Procedure:

-

Dissolve equimolar amounts of 4-(benzyloxy)benzaldehyde and the appropriate substituted thiosemicarbazide in absolute ethanol.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux the reaction mixture for a period ranging from 2 to 10 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[2]

-

After completion of the reaction, cool the mixture to room temperature.

-

The precipitated solid product is collected by filtration.

-

Wash the crude product with cold distilled water and then with a small amount of cold ethanol to remove unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified N-(4-(benzyloxy)phenyl)-substituted hydrazinecarbothioamide derivative.

-

Dry the purified product in a desiccator. The structure of the synthesized compounds can be confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[2][3]

Physicochemical Characterization Data

The following table summarizes the physicochemical data for some synthesized this compound derivatives.[1]

| Compound ID | Substituent | Molecular Formula | Yield (%) | Melting Point (°C) |

| BT6 | Methyl | C16H17N3OS | 81 | 139-141 |

| BT8 | Phenyl | C21H19N3OS | 79 | 130-132 |

Biological Screening of Derivatives

This compound derivatives have been screened for a variety of biological activities, including enzyme inhibition, anticancer, antioxidant, and antimicrobial effects.

Monoamine Oxidase (MAO) Inhibition

Certain derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[1]

Caption: Inhibition of MAO-B by this compound derivatives.

The inhibitory activity against human MAO-B can be determined using an in vitro fluorometric assay.

Materials:

-

Recombinant human MAO-B enzyme

-

Kynuramine (substrate)

-

Test compounds (derivatives)

-

Reference inhibitors (e.g., Pargyline, Safinamide)

-

Sodium phosphate buffer (pH 7.4)

Procedure:

-

Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the sodium phosphate buffer, the MAO-B enzyme solution, and the test compound solution.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the substrate, kynuramine.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding a quenching solution (e.g., NaOH).

-

Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

-

Calculate the percentage of inhibition and determine the IC50 values.

| Compound ID | Substituent | MAO-B IC50 (µM)[1] |

| BT6 | Methyl | 0.87 ± 0.04 |

| BT8 | Phenyl | 0.95 ± 0.06 |

Anticancer Activity

Hydrazinecarbothioamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[4][5]

Caption: Workflow for in vitro anticancer activity screening.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Test compounds

-

MTT solution

-

DMSO

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

| Compound Type | Cell Line | IC50 (µg/mL)[4] |

| 2-benzylidene-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4a) | MCF-7 | 38.1 |

| 2-(4-methoxybenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4c) | MCF-7 | 37.8 |

| 2-(4-chlorobenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4d) | MCF-7 | 38 |

| 2-(4-(dimethylamino)benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4e) | MCF-7 | 41 |

| Doxorubicin (Standard) | MCF-7 | 12.80 |

Note: The compounds in this table are structurally related but do not contain the benzyloxy group.

Antioxidant Activity

The antioxidant potential of these derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[2][4]

Materials:

-

DPPH solution in methanol

-

Test compounds

-

Reference antioxidant (e.g., Ascorbic acid, BHA)

-

Methanol

Procedure:

-

Prepare different concentrations of the test compounds in methanol.

-

Add the test compound solution to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound Type | DPPH Scavenging IC50 (µM)[2] |

| 2-(4-(Phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide (4) | 39.39 |

| 2-(4-(4-Chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide (5) | 39.79 |

| 2-(4-(4-Bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide (6) | 42.32 |

| Butylated hydroxyanisole (BHA) (Standard) | 51.62 |

| Ascorbic Acid (AA) (Standard) | 107.67 |

Note: The compounds in this table are structurally related but do not contain the benzyloxy group.

Antimicrobial Activity

Several hydrazinecarbothioamide derivatives have demonstrated promising activity against various bacterial and fungal strains.[3][7]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, P. aeruginosa)[3]

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compounds

-

Standard antimicrobial agents (e.g., Vancomycin, Meropenem)[3]

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or at a suitable temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

| Compound ID | Substituent | S. aureus MIC (µM)[3] | P. aeruginosa MIC (µM)[3] |

| 5e | 4-bromophenyl | 12.5 | >100 |

| 5g | n-propyl | >100 | 0.78 |

Note: The compounds in this table are structurally related but do not contain the benzyloxy group.

Conclusion

This compound derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The synthetic methods are generally straightforward, allowing for the generation of diverse libraries of compounds. The screening results, particularly for MAO-B inhibition, highlight the therapeutic potential of this class of molecules. Further optimization of the lead compounds through structure-activity relationship (SAR) studies could lead to the development of novel therapeutic agents for various diseases.

References

- 1. New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. turkjps.org [turkjps.org]

- 4. longdom.org [longdom.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and antimicrobial activities of benzoyl phenyl-thiosemicarbazone-chitosans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide

Application Notes

This document provides a detailed protocol for the synthesis of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide, a thiosemicarbazide derivative of significant interest to researchers in medicinal chemistry and drug development. Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The N-(4-(benzyloxy)phenyl) moiety is a common pharmacophore that can modulate the biological activity of the parent compound.

This protocol outlines a two-step synthesis commencing with the preparation of the key intermediate, (4-(benzyloxy)phenyl)hydrazine hydrochloride, from 4-benzyloxyaniline. This is followed by the reaction of the hydrazine intermediate with ammonium thiocyanate to yield the final product. The methodologies provided are based on established chemical principles for the formation of hydrazines and thiosemicarbazides. All quantitative data regarding reactant amounts, yields, and reaction parameters are summarized for clarity. This document is intended for use by qualified researchers and scientists in a laboratory setting. Adherence to all institutional and governmental safety regulations is mandatory.

Experimental Protocols

Part 1: Synthesis of (4-(benzyloxy)phenyl)hydrazine hydrochloride

This procedure details the synthesis of the hydrazine intermediate via diazotization of 4-benzyloxyaniline followed by reduction.

Materials:

-

4-Benzyloxyaniline hydrochloride

-

Sodium nitrite (NaNO₂)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

A suspension of 4-benzyloxyaniline hydrochloride (e.g., 50 g) in concentrated hydrochloric acid (e.g., 120 ml) is prepared in a round-bottom flask and cooled to between -12°C and -6°C using a salt-ice bath.[1]

-

A solution of sodium nitrite (e.g., 16.1 g) in water is added dropwise to the stirred suspension over approximately 45 minutes, maintaining the temperature below -6°C.[1]

-

The reaction mixture is stirred for an additional hour at the same temperature.[1]

-

The resulting solution containing the diazonium salt is filtered and cooled to approximately -18°C.[1]

-

In a separate flask, a solution of tin(II) chloride dihydrate (e.g., 157.9 g) in concentrated hydrochloric acid (e.g., 400 ml) is prepared and cooled to -12°C.[1]

-

The cold diazonium salt solution is added slowly to the tin(II) chloride solution over about 30 minutes, allowing the temperature to rise to 0°C.[1]

-

The mixture is stirred for an additional 2 hours, during which it is allowed to warm to room temperature.[1]

-